Phenelzine sulfate

Catalog No.
S539391
CAS No.
156-51-4
M.F
C8H14N2O4S
M. Wt
234.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenelzine sulfate

CAS Number

156-51-4

Product Name

Phenelzine sulfate

IUPAC Name

2-phenylethylhydrazine;sulfuric acid

Molecular Formula

C8H14N2O4S

Molecular Weight

234.28 g/mol

InChI

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)

InChI Key

RXBKMJIPNDOHFR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

2 Phenethylhydrazine, 2-Phenethylhydrazine, beta Phenylethylhydrazine, beta-Phenylethylhydrazine, Fenelzin, Nardelzine, Nardil, Phenelzine, Phenelzine Sulfate, Phenethylhydrazine, Sulfate, Phenelzine

Canonical SMILES

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O

Description

The exact mass of the compound Phenelzine sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757268. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Phenelzine sulfate is a potent monoamine oxidase inhibitor (MAOI) primarily used as an antidepressant. It is chemically classified as a hydrazine derivative and is known for its role in treating panic disorder and social anxiety disorder. The compound has the molecular formula C8H12N2O4SC_8H_{12}N_2O_4S and a molecular weight of approximately 234.27 g/mol. Phenelzine sulfate is the sulfate salt form of phenelzine, which enhances its solubility and bioavailability in therapeutic applications .

As mentioned earlier, phenelzine sulfate acts as a monoamine oxidase inhibitor (MAOI). MAO breaks down dopamine, serotonin, and norepinephrine, essential neurotransmitters regulating mood. Phenelzine sulfate irreversibly binds to MAO, preventing it from degrading these neurotransmitters. This leads to increased levels of these chemicals in the brain, ultimately improving mood and alleviating depression symptoms [].

  • Toxicity: Phenelzine sulfate can cause severe side effects, including high blood pressure (hypertensive crisis), headache, dizziness, and difficulty concentrating [].
  • Food and Drug Interactions: MAOIs, including phenelzine sulfate, have severe interactions with certain foods (aged cheeses, meats, fermented products) and medications (decongestants, antidepressants) that can lead to a life-threatening hypertensive crisis [].
  • Pregnancy and Lactation: Phenelzine sulfate is not recommended during pregnancy or breastfeeding due to potential risks to the developing baby.

Phenelzine acts by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. The compound undergoes significant metabolism in the liver, primarily through oxidation, yielding metabolites such as phenylacetic acid and parahydroxyphenylacetic acid .

In addition to its primary action, phenelzine can also interact with various cytochrome P450 enzymes, potentially leading to drug-drug interactions that may affect the metabolism of co-administered medications .

Phenelzine exhibits several biological activities beyond its role as a monoamine oxidase inhibitor. It has been shown to have neuroprotective effects in animal models and may influence the release of norepinephrine and dopamine through its metabolite, phenethylamine. This metabolite acts similarly to amphetamines by promoting the release of these neurotransmitters from vesicles in neuronal cells .

Moreover, phenelzine's interaction with gamma-aminobutyric acid transaminase suggests potential implications for GABAergic signaling pathways, further complicating its pharmacological profile .

  • Hydrazinolysis:
     phenethylamine+hydrazinephenelzine\text{ phenethylamine}+\text{hydrazine}\rightarrow \text{phenelzine}
  • Formation of Sulfate Salt:
    phenelzine+H2SO4phenelzine sulfate\text{phenelzine}+\text{H}_2\text{SO}_4\rightarrow \text{phenelzine sulfate}

This synthetic route ensures high purity and yield of phenelzine sulfate suitable for pharmaceutical applications .

Phenelzine sulfate is primarily used in clinical settings for the treatment of major depressive disorder, panic disorder, and social anxiety disorder. Its unique mechanism of action makes it particularly effective for patients who have not responded to other antidepressant therapies. Additionally, there is ongoing research exploring its potential use in treating other conditions such as prostate cancer due to emerging evidence of its neuroprotective properties .

Phenelzine sulfate has significant interactions with various medications and dietary substances. Notably, it can cause hypertensive crises when taken with tyramine-rich foods or certain medications (e.g., other antidepressants or sympathomimetics). This necessitates careful dietary restrictions during treatment . Interaction studies have shown that combining phenelzine with serotonergic agents can lead to serious side effects, including serotonin syndrome .

Monitoring blood pressure and adjusting dosages are crucial components of managing patients on phenelzine therapy to mitigate these risks .

Phenelzine shares structural similarities with several other compounds that also act as monoamine oxidase inhibitors or exhibit similar pharmacological properties. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
PheniprazineAmphetamine derivativeMAO inhibitorLess potent than phenelzine
IsocarboxazidHydrazine derivativeMAO inhibitorShorter half-life
TranylcypromineMAO inhibitorSelective MAO-A inhibitorMore selective than phenelzine
SelegilinePhenethylamine derivativeSelective MAO-B inhibitorNeuroprotective properties

Phenelzine's non-selective and irreversible inhibition of monoamine oxidase distinguishes it from other MAO inhibitors that may exhibit selectivity or reversible binding characteristics .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

234.06742811 g/mol

Monoisotopic Mass

234.06742811 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2681D7P965

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phenelzine Sulfate is a hydrazine derivative and a potent non-selective monoamine oxidase (MAO) inhibitor with anxiolytic and antidepressant properties. Phenelzine sulfate irreversibly binds to MAO, thereby blocking the oxidative deamination of monoamines resulting in an increased concentration of biogenic amines and a concurrent decrease in catabolism of monoamine neurotransmitters, norepinephrine and serotonin, in the brain. In addition, through its primary metabolite phenylethylidenehyrazine (PEH), phenelzine causes elevated GABA levels in the caudate-putamen and nucleus accumbens thereby exerting its anxiolytic effects.

MeSH Pharmacological Classification

Antidepressive Agents

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Amine oxidases [EC:1.4.3.-]
MAO [HSA:4128 4129] [KO:K00274]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

156-51-4

Wikipedia

Phenelzine sulfate

FDA Medication Guides

Nardil
Phenelzine Sulfate
TABLET;ORAL
PARKE DAVIS
08/02/2007

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Qiu Y, Huang Y, Ma X. [Effect of phenelzine on the proliferation, apoptosis and histone methylation and acetylation of Molt-4 cells]. Zhonghua Xue Ye Xue Za Zhi. 2016 Feb;37(2):144-8. doi: 10.3760/cma.j.issn.0253-2727.2016.02.012. Chinese. PubMed PMID: 27014985.
2: Yan HJ, Zhou SY, Li Y, Zhang H, Deng CY, Qi H, Li FR. The effects of LSD1 inhibition on self-renewal and differentiation of human induced pluripotent stem cells. Exp Cell Res. 2016 Jan 15;340(2):227-37. doi: 10.1016/j.yexcr.2015.12.015. Epub 2015 Dec 31. PubMed PMID: 26748182.
3: Mateo-Carrasco H, Muñoz-Aguilera EM, García-Torrecillas JM, Abu Al-Robb H. Serotonin syndrome probably triggered by a morphine-phenelzine interaction. Pharmacotherapy. 2015 Jun;35(6):e102-5. doi: 10.1002/phar.1581. Epub 2015 Apr 22. PubMed PMID: 25903219.
4: Carpéné C, Gomez-Zorita S, Gupta R, Grès S, Rancoule C, Cadoudal T, Mercader J, Gomez A, Bertrand C, Iffiu-Soltész Z. Combination of low dose of the anti-adipogenic agents resveratrol and phenelzine in drinking water is not sufficient to prevent obesity in very-high-fat diet-fed mice. Eur J Nutr. 2014 Dec;53(8):1625-35. doi: 10.1007/s00394-014-0668-1. Epub 2014 Feb 15. PubMed PMID: 24531732.
5: Matveychuk D, Nunes E, Ullah N, Aldawsari FS, Velázquez-Martínez CA, Baker GB. Elevation of rat brain tyrosine levels by phenelzine is mediated by its active metabolite β-phenylethylidenehydrazine. Prog Neuropsychopharmacol Biol Psychiatry. 2014 Aug 4;53:67-73. doi: 10.1016/j.pnpbp.2014.02.011. Epub 2014 Mar 6. PubMed PMID: 24607770.
6: CONDELOPEZ V, RUBIOSANCHEZ JL. [OUR EXPERIENCE IN PSYCHOSOMATIC PATHOLOGY WITH PHENELZINE SULFATE]. Rev Clin Esp. 1964 May 31;93:256-63. Spanish. PubMed PMID: 14155875.
7: Ravaris CL, Nies A, Robinson DS, Ives JO, Lamborn KR, Korson L. A multiple-dose, controlled study of phenelzine in depression-anxiety states. Arch Gen Psychiatry. 1976 Mar;33(3):347-50. PubMed PMID: 769725.
8: LEVY L, LOHRENZ J. The use of phenelzine sulfate (nardil) in depression. Can Med Assoc J. 1960 May 14;82:1031-2. PubMed PMID: 14416413; PubMed Central PMCID: PMC1938344.
9: Prusevich P, Kalin JH, Ming SA, Basso M, Givens J, Li X, Hu J, Taylor MS, Cieniewicz AM, Hsiao PY, Huang R, Roberson H, Adejola N, Avery LB, Casero RA Jr, Taverna SD, Qian J, Tackett AJ, Ratan RR, McDonald OG, Feinberg AP, Cole PA. A selective phenelzine analogue inhibitor of histone demethylase LSD1. ACS Chem Biol. 2014 Jun 20;9(6):1284-93. doi: 10.1021/cb500018s. Epub 2014 Apr 7. PubMed PMID: 24707965; PubMed Central PMCID: PMC4076021.
10: Blanco C, Heimberg RG, Schneier FR, Fresco DM, Chen H, Turk CL, Vermes D, Erwin BA, Schmidt AB, Juster HR, Campeas R, Liebowitz MR. A placebo-controlled trial of phenelzine, cognitive behavioral group therapy, and their combination for social anxiety disorder. Arch Gen Psychiatry. 2010 Mar;67(3):286-95. doi: 10.1001/archgenpsychiatry.2010.11. PubMed PMID: 20194829; PubMed Central PMCID: PMC2856667.

Explore Compound Types